N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-12-4-3-5-14(8-12)19-22-20(29-24-19)15-6-7-18(27)25(10-15)11-17(26)21-16-9-13(2)28-23-16/h3-10H,11H2,1-2H3,(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVUVKIEAQQKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and oxadiazole intermediates, followed by their coupling with the pyridine derivative under specific reaction conditions. Common reagents used in these reactions include acetyl chloride, sulfuric acid, and nitric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, acetyl chloride, and nitric acid . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds. For instance, similar compounds have been characterized using FTIR and NMR techniques to establish their functional groups and molecular framework .
Biological Activities
Research indicates that derivatives of oxazole and oxadiazole compounds exhibit significant biological activities, including:
1. Anticancer Activity
- Compounds containing oxadiazole rings have shown promising anticancer properties. For example, N-Aryl derivatives have demonstrated substantial growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% . The presence of the oxazole moiety in N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide may enhance its anticancer efficacy.
2. Antimicrobial Activity
- Similar compounds have been evaluated for their antimicrobial potential against bacteria and fungi. Studies have shown that various oxadiazole derivatives possess antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The specific structure of this compound may contribute to its effectiveness as an antimicrobial agent.
3. Anti-inflammatory Effects
- Some derivatives have been reported to exhibit anti-inflammatory properties. The ability to modulate inflammatory pathways could make this compound a candidate for treating inflammatory diseases .
Case Studies
Several studies have documented the synthesis and biological evaluation of similar compounds:
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to three classes of analogs:
Heterocyclic Acetamides with Triazole/Pyrazole Moieties
Compounds such as N-aryl-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides share the acetamide backbone but replace oxadiazole with triazole and pyrazole rings. Key differences include:
- Synthetic Routes : Triazole formation often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas oxadiazoles require cyclocondensation of acylhydrazides with carboxylic acids.
- Biological Activity : Molecular docking studies on triazole analogs predict activity against kinase targets, whereas oxadiazoles are associated with antimicrobial and anti-inflammatory effects .
Nitropyridine Sulfonyl Acetamides
Derivatives like 2-(5-nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones feature nitro groups and sulfonyl linkages instead of oxadiazole and dihydropyridinone units. Notable contrasts include:
- Substituent Effects : The nitro group’s strong electron-withdrawing nature reduces metabolic stability compared to the methylphenyl-oxadiazole group.
- Reactivity : Nitropyridines are prone to reduction or nucleophilic substitution, whereas oxadiazoles exhibit greater resistance to hydrolysis .
Aromatic Substitution Variants
Compounds with alternative aryl groups (e.g., 4-methylphenyl instead of 3-methylphenyl) on the oxadiazole ring may exhibit steric or electronic differences. The 3-methylphenyl substituent in the target compound could enhance lipophilicity and membrane permeability compared to para-substituted analogs.
Comparative Data Table
Research Findings and Outlook
- Structural Insights: The target compound’s hybrid architecture combines rigidity (oxadiazole) and flexibility (dihydropyridinone), which may optimize target engagement compared to purely rigid analogs .
- Biological Potential: While oxadiazoles are historically linked to antimicrobial activity, the addition of a dihydropyridinone moiety could broaden its scope to neurodegenerative or anticancer targets.
Further studies should prioritize in vitro assays to validate predicted activities and crystallographic analyses to elucidate binding modes. The compound’s uniqueness lies in its balanced electronic profile, positioning it as a promising candidate for lead optimization.
Biological Activity
The compound N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure incorporates multiple pharmacophores that may contribute to its biological activity.
Biological Activity Overview
Research indicates that derivatives containing oxazole and oxadiazole moieties exhibit a wide range of biological activities including:
- Anticancer Activity : Compounds similar to the target molecule have demonstrated significant cytotoxic effects against various cancer cell lines. Studies show that oxadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation .
- Antimicrobial Properties : The compound has been noted for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole ring is often linked with enhanced antibacterial effects .
- Antiparasitic Effects : Some derivatives have shown efficacy against parasitic infections such as leishmaniasis and malaria, indicating potential for use in treating parasitic diseases .
- Neuroprotective Potential : Research suggests that compounds with similar structures may exhibit neuroprotective effects, potentially useful in treating neurodegenerative disorders like Alzheimer's disease .
The biological activity of N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-y}acetamide can be attributed to several mechanisms:
1. Inhibition of Enzymatic Activity
Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and microbial metabolism. For instance:
- Inhibition of carbonic anhydrase and histone deacetylases has been documented .
- Compounds have shown inhibitory activity against human deacetylase Sirtuin 2 (HDSirt2), which is implicated in various cancers .
2. Induction of Apoptosis
Studies indicate that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
3. Antioxidant Activity
Some derivatives have demonstrated significant antioxidant properties through radical scavenging activities, which may contribute to their protective effects against oxidative stress-related damage in cells .
Case Studies
Several studies have highlighted the biological activity of compounds related to N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-y}acetamide:
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction intermediates be characterized?
The compound is synthesized via multi-step heterocyclic chemistry. A typical approach involves:
- Step 1 : Preparation of core heterocycles (e.g., 1,2,4-oxadiazole or pyridinone) using hydrazinolysis, nucleophilic addition, or cyclocondensation reactions. For example, oxadiazole rings are formed by reacting amidoximes with carboxylic acid derivatives under reflux conditions .
- Step 2 : Alkylation or acylation to link substituents. For instance, acetamide side chains are introduced via alkylation of thiol intermediates with chloroacetamide derivatives in the presence of triethylamine .
- Characterization : Intermediates are validated using 1H/13C NMR (to confirm regiochemistry), IR (to detect functional groups like C=O or N-H), and LC-MS (for molecular weight confirmation) .
Q. How can researchers confirm the structural integrity of the final compound?
A combination of analytical methods is essential:
- Elemental Analysis : Validates empirical formula (e.g., C, H, N content).
- Spectroscopy :
- 1H NMR : Identifies proton environments (e.g., methyl groups in oxazole or oxadiazole rings).
- IR : Confirms carbonyl stretches (~1650–1750 cm⁻¹ for amides/oxadiazoles).
- Chromatography : HPLC or TLC ensures purity (>95%) .
Advanced Research Questions
Q. What computational methods are used to predict biological activity and optimize target binding?
- PASS Online® : Predicts pharmacological effects (e.g., anti-inflammatory or kinase inhibition) based on structural fragments .
- Molecular Docking : Tools like AutoDock Vina model interactions with target proteins (e.g., COX-2 or EGFR). For example, the oxadiazole moiety may form hydrogen bonds with catalytic residues .
- ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP for lipophilicity) .
Q. How can reaction yields be optimized for large-scale synthesis?
- Design of Experiments (DoE) : Statistical models (e.g., factorial design) identify critical parameters (temperature, catalyst loading). For example, optimizing pyridine/zeolite ratios in heterocyclization improves yields .
- Flow Chemistry : Continuous reactors enhance reproducibility and reduce side reactions in oxidation or alkylation steps .
- Catalyst Screening : Transition metals (e.g., Pd/C) or zeolites improve regioselectivity in cross-coupling steps .
Q. How should researchers address contradictions in spectral or biological data?
- Data Triangulation : Cross-validate NMR/IR results with X-ray crystallography (if crystals are obtainable) .
- Biological Replicates : Repeat assays (e.g., IC50 measurements) under standardized conditions to rule out variability .
- Meta-Analysis : Compare findings with structurally analogous compounds (e.g., replacing oxadiazole with triazole) to identify structure-activity trends .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
